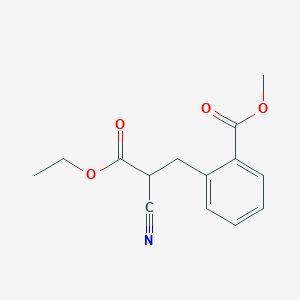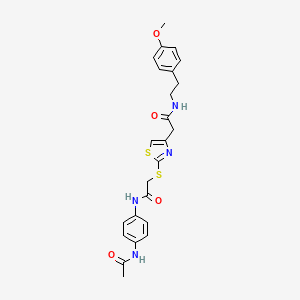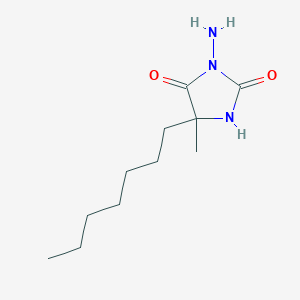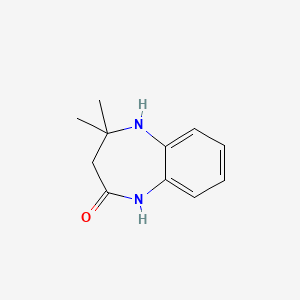
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate” is a chemical compound with the CAS Number: 153802-16-5 . It has a molecular weight of 261.28 and its molecular formula is C14H15NO4 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO4/c1-3-19-13(16)11(9-15)8-10-6-4-5-7-12(10)14(17)18-2/h4-7,11H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate” is a solid compound . It has a molecular weight of 261.28 and its molecular formula is C14H15NO4 .Applications De Recherche Scientifique
Radical Chemistry and Novel Synthetic Applications
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate and its derivatives are explored for their potential in radical chemistry, specifically in the introduction of acyl units via xanthate transfer radical addition to olefins. This process facilitates the preparation of adducts that can be further elaborated, showcasing a method for the efficient synthesis of complex molecules. An observed rare 1,5-nitrile translocation highlights the unique reactivity of these compounds under radical conditions (Bagal, de Greef, & Zard, 2006).
Photopolymerization Advancements
The development of novel compounds for photoinitiated polymerization demonstrates another application. Compounds bearing chromophore groups linked to the aminoxyl function, akin to Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate, have been proposed as photoiniferters. These compounds decompose under UV irradiation to generate radicals necessary for initiating polymerization. Their application signifies a leap in materials science, particularly in the development of new polymerization techniques that could lead to advanced materials with tailored properties (Guillaneuf et al., 2010).
Photophysical Properties for Material Science
The synthesis and investigation of photophysical properties of derivatives reveal significant potential in materials science, particularly in enhancing quantum yields for applications such as luminescent materials. These studies provide insight into the electronic effects of substituents and their impact on luminescence, opening avenues for the development of new materials with specific photophysical properties (Kim et al., 2021).
High-Performance Polymers
The application extends into the realm of high-performance polymers, where derivatives of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate are used to synthesize resins with excellent thermal and mechanical properties. These polymers exhibit high glass transition temperatures and thermal stability, making them suitable for advanced applications in aerospace, automotive, and electronics industries (Wang et al., 2020).
Anti-corrosion Applications
Research also extends to the development of new inhibitors against the corrosion of metals in acidic media. Compounds synthesized from Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate have demonstrated efficacy as corrosion inhibitors, indicating their potential in extending the lifespan of metals used in harsh environments. This application is crucial for industries such as oil and gas, maritime, and construction, where corrosion resistance is paramount (Arrousse et al., 2021).
Propriétés
IUPAC Name |
methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-19-13(16)11(9-15)8-10-6-4-5-7-12(10)14(17)18-2/h4-7,11H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZBHVXGTJUXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2768611.png)
![2-Chloro-N-[2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2768612.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2768613.png)
![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2768616.png)

![N-(2-Methyl-2-thiophen-3-ylpropyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2768622.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide](/img/structure/B2768627.png)